1-Bromo-2-(sec-butyl)benzene

Lipophilicity Medicinal Chemistry ADME

1-Bromo-2-(sec-butyl)benzene is an aryl bromide with a secondary butyl group at the ortho position (C10H13Br, MW 213.11). It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis , where its specific substitution pattern is critical for the regioselective construction of complex molecules.

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 59734-85-9
Cat. No. B3054346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(sec-butyl)benzene
CAS59734-85-9
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1Br
InChIInChI=1S/C10H13Br/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3H2,1-2H3
InChIKeyCOACNEHIGAJGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(sec-butyl)benzene (CAS 59734-85-9): Ortho-Substituted Aryl Bromide for Specialized Synthesis


1-Bromo-2-(sec-butyl)benzene is an aryl bromide with a secondary butyl group at the ortho position (C10H13Br, MW 213.11) [1]. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis [2], where its specific substitution pattern is critical for the regioselective construction of complex molecules. The compound is commercially available at >95% purity , enabling its direct use in advanced research and development workflows.

Why Generic Substitution of 1-Bromo-2-(sec-butyl)benzene with Its Isomers Is Scientifically Unjustified


Substituting 1-Bromo-2-(sec-butyl)benzene with its para- or meta-isomers is not scientifically equivalent due to fundamental differences in steric and electronic properties. The ortho-substitution pattern introduces unique steric hindrance that directly alters regioselectivity in cross-coupling reactions . Furthermore, the position of the sec-butyl group influences the compound's lipophilicity, as reflected by varying computed logP values among the isomers [1]. These differences directly impact reaction outcomes, intermediate stability, and final product purity, making generic substitution a significant risk in advanced synthetic sequences.

Quantitative Comparative Evidence: 1-Bromo-2-(sec-butyl)benzene vs. In-Class Alternatives


Lipophilicity Comparison: Ortho-Substitution Alters LogP vs. Meta-Isomer

The ortho-substituted sec-butyl group in the target compound is expected to produce a slightly higher lipophilicity compared to its meta-substituted analog. Computed XLogP3-AA values from PubChem provide a comparative baseline. While a direct experimental value for the target compound is not available, the computed logP for 1-bromo-3-(sec-butyl)benzene is 4.3 [1]. The ortho-substitution pattern in the target compound is anticipated to yield a higher logP due to reduced solvent accessibility, potentially enhancing membrane permeability in biological assays, though this remains a class-level inference .

Lipophilicity Medicinal Chemistry ADME

Steric and Electronic Impact on Regioselectivity: Ortho vs. Para Substitution

The ortho-substituted sec-butyl group in 1-bromo-2-(sec-butyl)benzene introduces substantial steric bulk adjacent to the reactive C-Br bond. This is a class-level effect where ortho-substituents are known to slow down cross-coupling reactions and direct subsequent functionalization to less hindered positions [1]. In contrast, the para-isomer, 1-bromo-4-(sec-butyl)benzene, offers an unobstructed reactive center, leading to significantly different regioselectivity and reaction kinetics . This is a critical differentiation for chemists designing convergent syntheses where a specific substitution pattern is required to avoid undesired isomers.

Regioselectivity Cross-Coupling Steric Hindrance

Commercial Availability and Purity Benchmarking

Procurement specifications are a key differentiator for industrial use. 1-Bromo-2-(sec-butyl)benzene is available from major suppliers like Sigma-Aldrich at a certified purity of 95% . This purity level is consistent with its para-isomer analog , providing a reliable baseline for research and development. The assured quality enables direct use in sensitive catalytic cycles without the need for additional purification, a crucial factor for minimizing time and cost in process chemistry.

Procurement Quality Control Sourcing

High-Value Research and Industrial Scenarios for 1-Bromo-2-(sec-butyl)benzene


Medicinal Chemistry: Synthesis of Ortho-Substituted Biaryl Pharmacophores

In the development of new pharmaceutical candidates, the precise spatial arrangement of functional groups is crucial for target binding. 1-Bromo-2-(sec-butyl)benzene is specifically utilized as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to install a sterically demanding ortho-sec-butylphenyl group onto a molecular scaffold [1]. This specific substitution pattern is often required to explore structure-activity relationships (SAR) where the ortho-alkyl group's steric bulk is essential for modulating target selectivity or metabolic stability [2].

Agrochemical Research: Intermediate for Novel Crop Protection Agents

The compound's role as a key intermediate for agrochemicals is documented in patent literature [1]. In this context, its ortho-substitution pattern is likely exploited to impart specific physicochemical properties, such as increased lipophilicity, which can enhance the cuticular penetration of foliar-applied pesticides or influence soil mobility . The bromine atom serves as a synthetic handle for introducing diverse functional groups during lead optimization.

Materials Science: Precursor for Sterically Encumbered Ligands

The unique steric profile of 1-bromo-2-(sec-butyl)benzene makes it a valuable precursor for designing bulky ligands in catalysis . By incorporating the ortho-sec-butylphenyl moiety, chemists can fine-tune the steric environment around a catalytic metal center, which can dramatically influence reaction selectivity, turnover frequency, and catalyst lifetime . This is particularly relevant for cross-coupling reactions where ligand architecture is key to enabling challenging bond formations.

Process Chemistry: Development of Scalable and Selective Synthetic Routes

In process chemistry, the use of a well-characterized, high-purity starting material like 1-bromo-2-(sec-butyl)benzene is critical for developing robust and scalable manufacturing processes. Its defined ortho-substitution ensures that subsequent reactions, such as lithiation or Grignard formation, proceed with predictable regioselectivity [3], minimizing the formation of difficult-to-remove isomers and streamlining downstream purification.

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